molecular formula C8H7NO B3047424 Benzofuran-2-amine CAS No. 139266-08-3

Benzofuran-2-amine

Cat. No. B3047424
CAS RN: 139266-08-3
M. Wt: 133.15 g/mol
InChI Key: HFZZTHJMXZSGFP-UHFFFAOYSA-N
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Description

Benzofuran-2-amine is a chemical compound that belongs to the class of heterocyclic aromatic amines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Benzofuran-2-amine has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

Synthesis of Benzofuran Derivatives

Benzofuran and its derivatives are significant in the synthesis of biologically active compounds. A study by Qin et al. (2017) demonstrates the efficient synthesis of benzofuran scaffolds to produce biologically active compounds, including those used in drugs. This synthesis used commercially available salicylaldehydes and amines, highlighting the versatility of benzofuran derivatives in drug discovery (Qin et al., 2017).

Drug Discovery Applications

Vincetti et al. (2016) developed a microwave-assisted multicomponent protocol for synthesizing benzofuran-2-carboxamides, a process effective in drug discovery for identifying biologically active compounds. This method's versatility was demonstrated across a range of amines, aldehydes, and benzonitriles (Vincetti et al., 2016).

Single-Electron Transfer in Amination

Yang et al. (2016) explored the amination of benzofuran-2(3H)-ones, where a single-electron-transfer event facilitated efficient amination. This study contributes to understanding benzofuran's reactivity and its applications in chemical synthesis (Yang et al., 2016).

Fluorescence Assay Development

In the field of analytical sciences, Tange et al. (2021) demonstrated the use of benzofuran-2-boronic acid in a fluorescence assay for amines. This assay is significant for detecting tertiary amines, including triethylamine, showcasing benzofuran derivatives' potential in analytical applications (Tange et al., 2021).

Enantioselective Michael Addition Reactions

Li et al. (2010) investigated the enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones, achieving high yields and selectivity. This study is crucial for synthesizing compounds with complex stereochemistry, relevant in pharmaceuticals (Li et al., 2010).

Antimicrobial Activity of Benzofuran Derivatives

Kumar and Karvekar (2010) synthesized benzofuran derivatives and evaluated their antimicrobial activities. Some compounds exhibited moderate activity, suggesting potential applications in developing antimicrobial agents (Kumar & Karvekar, 2010).

Inhibitory Activity in Biochemistry

Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide derivatives and evaluated them as cholinesterase inhibitors. Their findings suggest potential applications in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

properties

IUPAC Name

1-benzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZZTHJMXZSGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619041
Record name 1-Benzofuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-amine

CAS RN

139266-08-3
Record name 1-Benzofuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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